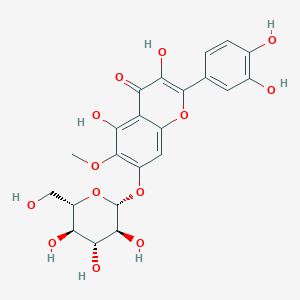

2-(3,4-Dihydroxyphenyl)-7-(beta-D-glucopyranosyloxy)-3,5-dihydroxy-6-methoxy-4H-1-benzopyran-4-one

Übersicht

Beschreibung

It is a glycoside of patuletin and is known for its various biological activities, including antibacterial and nematicidal properties . Flavonoids like patulitrin are naturally occurring compounds in plants and are known for their beneficial effects on health, including antioxidant and anti-inflammatory properties .

Wirkmechanismus

Target of Action

Patulitrin, also known as 2-(3,4-Dihydroxyphenyl)-7-(beta-D-glucopyranosyloxy)-3,5-dihydroxy-6-methoxy-4H-1-benzopyran-4-one or EINECS 243-356-4, is a phenolic compound . Its primary targets are free radicals and the enzyme soybean lipoxygenase .

Mode of Action

Patulitrin exhibits a scavenging effect on free radicals, particularly the DPPH radical . It also inhibits the activity of soybean lipoxygenase . The compound’s interaction with these targets results in a decrease in oxidative stress and inflammation.

Biochemical Pathways

The primary biochemical pathway affected by Patulitrin is the oxidative stress pathway. By scavenging free radicals and inhibiting lipoxygenase, Patulitrin reduces the production of reactive oxygen species (ROS) and other pro-inflammatory molecules .

Pharmacokinetics

Like other phenolic compounds, it is likely to be absorbed in the gastrointestinal tract, metabolized in the liver, and excreted in the urine . These properties can impact the bioavailability of Patulitrin, but more research is needed to fully understand its pharmacokinetic profile.

Result of Action

The molecular and cellular effects of Patulitrin’s action include a reduction in oxidative stress and inflammation. This is due to its antioxidant activity and its ability to inhibit lipoxygenase . In addition, Patulitrin has been found to inhibit melanin biosynthesis, making it a potential agent for skin-whitening .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Patulitrin. Factors such as pH, temperature, and the presence of other compounds can affect its antioxidant activity and its ability to inhibit lipoxygenase . .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-(3,4-Dihydroxyphenyl)-7-(beta-D-glucopyranosyloxy)-3,5-dihydroxy-6-methoxy-4H-1-benzopyran-4-one can be isolated from the flowers of Tagetes patula through a series of extraction and fractionation processes using different solvents . The process typically involves the following steps:

Extraction: Fresh flowers are subjected to extraction using solvents such as methanol or ethanol.

Fractionation: The extract is then fractionated using solvents like chloroform, ethyl acetate, and water to separate different components.

Purification: The fractions containing patulitrin are further purified using techniques like thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).

Industrial Production Methods: Industrial production of patulitrin involves large-scale extraction from Tagetes patula flowers. The process is similar to the laboratory-scale extraction but is optimized for higher yield and efficiency. The use of advanced chromatographic techniques ensures the purity of the compound .

Analyse Chemischer Reaktionen

Types of Reactions: 2-(3,4-Dihydroxyphenyl)-7-(beta-D-glucopyranosyloxy)-3,5-dihydroxy-6-methoxy-4H-1-benzopyran-4-one undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different oxidation products.

Hydrolysis: The glycosidic bond in patulitrin can be hydrolyzed to release patuletin and glucose.

Substitution: this compound can undergo substitution reactions where the hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

Hydrolysis: Acidic or enzymatic hydrolysis can be employed to break the glycosidic bond.

Substitution: Reagents like acetic anhydride or benzoyl chloride can be used for substitution reactions.

Major Products Formed:

Oxidation Products: Various oxidized derivatives of patulitrin.

Hydrolysis Products: Patuletin and glucose.

Substitution Products: Derivatives with substituted functional groups.

Wissenschaftliche Forschungsanwendungen

2-(3,4-Dihydroxyphenyl)-7-(beta-D-glucopyranosyloxy)-3,5-dihydroxy-6-methoxy-4H-1-benzopyran-4-one has a wide range of scientific research applications:

Medicine: this compound has shown potential in treating hypertension due to its antihypertensive effects. It also has antioxidant properties that can be beneficial in preventing oxidative stress-related diseases.

Vergleich Mit ähnlichen Verbindungen

2-(3,4-Dihydroxyphenyl)-7-(beta-D-glucopyranosyloxy)-3,5-dihydroxy-6-methoxy-4H-1-benzopyran-4-one is structurally similar to other flavonoids such as patuletin, quercetin, and kaempferol . it is unique due to its specific glycosidic linkage and the presence of methoxy groups. Here is a comparison with similar compounds:

| Compound | Structure | Unique Features |

|---|---|---|

| Patuletin | Flavonol with hydroxyl groups | Lacks glycosidic linkage |

| Quercetin | Flavonol with multiple hydroxyl groups | No methoxy groups |

| Kaempferol | Flavonol with hydroxyl groups | Different substitution pattern |

| Isorhamnetin | Flavonol with hydroxyl and methoxy groups | Different glycosidic linkage |

Biologische Aktivität

The compound 2-(3,4-Dihydroxyphenyl)-7-(beta-D-glucopyranosyloxy)-3,5-dihydroxy-6-methoxy-4H-1-benzopyran-4-one , commonly referred to as a flavonoid glycoside, is part of a larger class of polyphenolic compounds known for their diverse biological activities. This article provides a detailed exploration of its biological activity, including its effects on various cellular processes, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , and its structure features multiple hydroxyl groups and a glucopyranosyl moiety, which contribute to its solubility and biological interactions. The presence of these functional groups is crucial for its antioxidant properties and potential health benefits.

Antioxidant Activity

Flavonoids are well-known for their antioxidant properties, which help neutralize free radicals in the body. Studies have shown that This compound exhibits significant antioxidant activity. This activity is primarily attributed to the multiple hydroxyl groups in its structure, which can donate hydrogen atoms to free radicals, thereby stabilizing them.

Anticancer Properties

Recent research has highlighted the compound's potential anticancer effects. In vitro studies have demonstrated that it can inhibit the growth of various cancer cell lines, including:

- MCF-7 (breast cancer)

- HCT-116 (colon cancer)

- PC-3 (prostate cancer)

- A549 (lung cancer)

- HepG-2 (liver cancer)

The compound showed promising results with IC50 values indicating effective cytotoxicity against these cell lines. For instance, it exhibited an IC50 of approximately against PC-3 cells, demonstrating superior potency compared to standard chemotherapeutics like Vinblastine and Colchicine .

The mechanism by which this compound exerts its anticancer effects appears to involve the inhibition of key signaling pathways associated with tumor growth and proliferation. Specifically, it has been shown to inhibit the activity of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR-2), both critical in cancer progression .

Molecular Docking Studies

Molecular docking studies have provided insights into how this compound binds to EGFR and VEGFR-2. The binding affinities were comparable to those of established inhibitors like Sorafenib, suggesting that it may serve as a lead compound for the development of new anticancer therapies .

Table: Summary of Biological Activities

| Activity Type | Effectiveness | Reference |

|---|---|---|

| Antioxidant | High | |

| Anticancer (MCF-7) | IC50 = 5.0 µg/mL | |

| Anticancer (PC-3) | IC50 = 2.4 µg/mL | |

| Inhibition of EGFR | Yes | |

| Inhibition of VEGFR-2 | Yes |

Case Study: Anticancer Efficacy

In a recent study published in Chemistry Reviews, researchers evaluated the compound's efficacy against multiple cancer cell lines using the MTT assay. The results indicated that the compound not only inhibited cell proliferation but also induced apoptosis in cancer cells through the activation of intrinsic pathways .

Clinical Implications

Given its potent biological activities, this flavonoid glycoside has potential applications in nutraceuticals and pharmaceuticals aimed at cancer prevention and treatment. Further clinical studies are warranted to explore its efficacy and safety profiles in human subjects.

Eigenschaften

CAS-Nummer |

19833-25-1 |

|---|---|

Molekularformel |

C22H22O13 |

Molekulargewicht |

494.4 g/mol |

IUPAC-Name |

2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-6-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |

InChI |

InChI=1S/C22H22O13/c1-32-21-11(34-22-19(31)17(29)14(26)12(6-23)35-22)5-10-13(16(21)28)15(27)18(30)20(33-10)7-2-3-8(24)9(25)4-7/h2-5,12,14,17,19,22-26,28-31H,6H2,1H3/t12-,14-,17+,19-,22-/m1/s1 |

InChI-Schlüssel |

AFCDXKGLUDDXCK-LMTLLXHESA-N |

SMILES |

COC1=C(C=C2C(=C1O)C(=O)C(=C(O2)C3=CC(=C(C=C3)O)O)O)OC4C(C(C(C(O4)CO)O)O)O |

Isomerische SMILES |

COC1=C(C=C2C(=C1O)C(=O)C(=C(O2)C3=CC(=C(C=C3)O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |

Kanonische SMILES |

COC1=C(C=C2C(=C1O)C(=O)C(=C(O2)C3=CC(=C(C=C3)O)O)O)OC4C(C(C(C(O4)CO)O)O)O |

Key on ui other cas no. |

19833-25-1 |

Synonyme |

Quercetagetin-6-methyl ether glucoside |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Patulitrin and where is it found?

A1: Patulitrin is a flavonoid glycoside, specifically the 7-O-β-D-glucopyranoside of Patuletin. It's found in several plant species, with notable concentrations in the flowers of Tagetes patula (French marigold) [, , , ].

Q2: What is the primary flavonoid in Tagetes patula flowers, and what role does it play in standardization?

A2: Patulitrin is the dominant flavonoid in Tagetes patula flowers []. This makes it a diagnostically significant compound for standardizing this plant material, ensuring consistent quality and therapeutic efficacy [, ].

Q3: What is the molecular formula and weight of Patulitrin?

A3: The molecular formula of Patulitrin is C22H22O13, and its molecular weight is 494.4 g/mol.

Q4: What spectroscopic techniques are used to characterize Patulitrin?

A4: Researchers commonly use UV spectroscopy, 1H-NMR, 13C-NMR, and mass spectrometry to confirm the identity and structure of Patulitrin [, , , ].

Q5: What are the reported biological activities of Patulitrin?

A5: Studies have demonstrated that Patulitrin possesses a range of biological activities, including:

- Anti-inflammatory: Inhibits acute inflammation in mice models, suppressing edema induced by various agents like carrageenan and histamine [].

- Antihypertensive: Demonstrates blood pressure-lowering effects in both normotensive and L-NAME-induced hypertensive rats [].

- Antibacterial: Exhibits antibacterial activity against a variety of bacterial strains, notably Klebsiella pneumoniae [].

- Muscle Atrophy Amelioration: Shows potential for mitigating muscle atrophy in mice by influencing protein synthesis pathways, myogenesis, and mitochondrial function [].

- Antioxidant: Exhibits radical scavenging activity against DPPH radicals, superoxide radicals, and inhibits lipid peroxidation [, , , , ].

- Cytotoxic: Demonstrates cytotoxic effects against human cervical carcinoma (SiHa and HeLa) cell lines [].

Q6: Are there other potential applications for Patulitrin based on its chemical structure?

A6: Yes, Patulitrin's chemical structure, specifically its phenolic hydroxyl groups, suggests potential as a natural dye for textiles []. This is supported by research demonstrating its presence in marigold dye and its binding affinity to wool fibers [].

Q7: How does Patulitrin exert its anti-inflammatory effects?

A7: While the precise mechanism is still under investigation, research suggests that Patulitrin may suppress the production or action of inflammatory mediators involved in acute inflammation [].

Q8: How is Patulitrin typically extracted and isolated from plant material?

A9: Common methods involve solvent extraction using ethanol or methanol, followed by fractionation and purification using techniques like column chromatography [, , , ].

Q9: What analytical techniques are used to quantify Patulitrin?

A10: High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a widely employed technique for quantifying Patulitrin in plant extracts and formulations [, , , ].

Q10: What is known about the structure-activity relationship of Patulitrin and its derivatives?

A11: Studies comparing Patulitrin with its aglycone, Patuletin, suggest that the presence of the sugar moiety might influence its activity []. Additionally, research on synthetic derivatives of Patuletin indicates that modifications to its structure can alter its antibacterial activity []. For instance, the cinnamate derivative of Patuletin shows comparable antibacterial activity to Patuletin, while the benzoate derivative lacks activity [].

Q11: What is known about the stability of Patulitrin?

A11: The available literature primarily focuses on extraction, isolation, and biological activity of Patulitrin. Further research is needed to determine its stability profile under various conditions.

Q12: What is the safety profile of Patulitrin?

A13: While some studies suggest that Tagetes patula extracts and Patulitrin possess low toxicity [, ], comprehensive toxicological studies are needed to fully ascertain its safety profile for potential therapeutic applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.